molecular formula C16H19NO3S B6292583 2-Amino-3-phenylpropyl-4-methylbenzenesulfonate CAS No. 2415751-87-8

2-Amino-3-phenylpropyl-4-methylbenzenesulfonate

Cat. No.: B6292583
CAS No.: 2415751-87-8
M. Wt: 305.4 g/mol
InChI Key: ILGBQSHYSCQLTP-UHFFFAOYSA-N
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Description

2-Amino-3-phenylpropyl-4-methylbenzenesulfonate is an organic compound with a complex structure that includes an amino group, a phenylpropyl group, and a methylbenzenesulfonate group. This compound is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-phenylpropyl-4-methylbenzenesulfonate typically involves the reaction of 3-phenylpropylamine with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-phenylpropyl-4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-phenylpropyl-4-methylbenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-phenylpropyl-4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenylpropyl group can interact with hydrophobic regions of proteins or enzymes. The sulfonate group may enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-phenylpropyl-4-methylbenzenesulfonate is unique due to the presence of both an amino group and a phenylpropyl group, which confer specific chemical and biological properties.

Properties

IUPAC Name

(2-amino-3-phenylpropyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-13-7-9-16(10-8-13)21(18,19)20-12-15(17)11-14-5-3-2-4-6-14/h2-10,15H,11-12,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGBQSHYSCQLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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